3-(1,2-Thiazol-5-yl)prop-2-ynoic acid
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Overview
Description
3-(1,2-Thiazol-5-yl)prop-2-ynoic acid is an organic compound with the molecular formula C₆H₃NO₂S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid typically involves the formation of the thiazole ring followed by the introduction of the prop-2-ynoic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with an α-halo ketone can yield the thiazole ring, which is then further functionalized to introduce the prop-2-ynoic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Thiazol-5-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triple bond in the prop-2-ynoic acid moiety, converting it to a double or single bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the prop-2-ynoic acid moiety can produce alkenes or alkanes .
Scientific Research Applications
3-(1,2-Thiazol-5-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the prop-2-ynoic acid moiety can act as a reactive site for further chemical modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Thiazol-2-yl)prop-2-ynoic acid
- 3-(1,3-Thiazol-5-yl)prop-2-enoic acid
- 3-(1,2-Thiazol-4-yl)prop-2-ynoic acid
Uniqueness
3-(1,2-Thiazol-5-yl)prop-2-ynoic acid is unique due to the specific positioning of the thiazole ring and the prop-2-ynoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3NO2S |
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Molecular Weight |
153.16 g/mol |
IUPAC Name |
3-(1,2-thiazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,(H,8,9) |
InChI Key |
IEXNCCAJOAXPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1)C#CC(=O)O |
Origin of Product |
United States |
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